molecular formula C10H8F3N3O2S B10846479 N-hydroxy-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carboxamide

N-hydroxy-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carboxamide

Cat. No.: B10846479
M. Wt: 291.25 g/mol
InChI Key: CBAUPWKIZUBNOQ-UHFFFAOYSA-N
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Description

ADS-100380 is a chemical compound with the molecular formula C10H8F3N3O2S. It is characterized by its unique structure, which includes a pyrazole ring and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADS-100380 involves multiple steps, starting with the preparation of the pyrazole and thiophene rings. These rings are then linked through a series of reactions that include nucleophilic substitution and cyclization. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon. The final product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of ADS-100380 is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

ADS-100380 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitro groups to amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of ADS-100380 .

Scientific Research Applications

ADS-100380 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor.

    Medicine: ADS-100380 is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ADS-100380 involves its interaction with specific molecular targets. One of the primary targets is histone deacetylase 1 (HDAC1), an enzyme involved in the regulation of gene expression. By inhibiting HDAC1, ADS-100380 can alter the acetylation status of histones, leading to changes in gene expression and subsequent cellular effects. This mechanism is particularly relevant in the context of cancer, where dysregulated gene expression plays a critical role .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ADS-100380 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .

Properties

Molecular Formula

C10H8F3N3O2S

Molecular Weight

291.25 g/mol

IUPAC Name

N-hydroxy-5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxamide

InChI

InChI=1S/C10H8F3N3O2S/c1-16-5(4-8(14-16)10(11,12)13)6-2-3-7(19-6)9(17)15-18/h2-4,18H,1H3,(H,15,17)

InChI Key

CBAUPWKIZUBNOQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(S2)C(=O)NO

Origin of Product

United States

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